2-bromo-4-(trifluoromethoxy)aniline Hydrochloride
Overview
Description
2-Bromo-4-(trifluoromethoxy)aniline Hydrochloride is an organic compound with the molecular formula C7H5BrF3NO·HCl It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethoxy)aniline Hydrochloride typically involves the bromination of 4-(trifluoromethoxy)aniline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethoxy)aniline Hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted anilines with various functional groups depending on the nucleophile used.
Oxidation: Nitro or nitroso derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Scientific Research Applications
2-Bromo-4-(trifluoromethoxy)aniline Hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethoxy)aniline Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups enhance the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethoxy)aniline: Similar structure but different position of the bromine and trifluoromethoxy groups.
4-Bromo-2-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Contains both bromine and fluorine atoms along with a trifluoromethyl group.
Uniqueness
2-Bromo-4-(trifluoromethoxy)aniline Hydrochloride is unique due to the specific positioning of the bromine and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
2-bromo-4-(trifluoromethoxy)aniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO.ClH/c8-5-3-4(1-2-6(5)12)13-7(9,10)11;/h1-3H,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJQCMMFVSZIQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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